molecular formula C13H7F2NO4 B6399910 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid CAS No. 887249-19-6

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6399910
CAS No.: 887249-19-6
M. Wt: 279.19 g/mol
InChI Key: TVBNDFLIFBRSJT-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzoic acid moiety

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNDFLIFBRSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689643
Record name 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887249-19-6
Record name 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3,5-difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Reduction: 4-(3,5-Difluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid depends on its chemical structure and the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atoms can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-(3,5-Difluorophenyl)-2-aminobenzoic acid: The reduced form of the nitro compound, with different reactivity and potential biological activities.

    3,5-Difluorobenzoic acid: A simpler structure with only the fluorine substituents, used in various synthetic applications.

Uniqueness

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid is unique due to the combination of the nitro group and the difluorophenyl moiety, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing fluorine atoms and the nitro group makes it a versatile intermediate in organic synthesis.

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